1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC14663975
InChI: InChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-11H
SMILES:
Molecular Formula: C15H11N3O2
Molecular Weight: 265.27 g/mol

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole

CAS No.:

Cat. No.: VC14663975

Molecular Formula: C15H11N3O2

Molecular Weight: 265.27 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole -

Specification

Molecular Formula C15H11N3O2
Molecular Weight 265.27 g/mol
IUPAC Name 1-(2-nitrophenyl)-3-phenylpyrazole
Standard InChI InChI=1S/C15H11N3O2/c19-18(20)15-9-5-4-8-14(15)17-11-10-13(16-17)12-6-2-1-3-7-12/h1-11H
Standard InChI Key LCHMLNICRYYNNB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=C3[N+](=O)[O-]

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of 1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole consists of a pyrazole ring (C₃H₃N₂) substituted at the 1-position with a 2-nitrophenyl group and at the 3-position with a phenyl group. The nitro group (-NO₂) at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, influencing the compound’s reactivity and intermolecular interactions .

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₁N₃O₂

  • Molecular Weight: 265.27 g/mol.

Spectroscopic Data

  • ¹H NMR (CDCl₃, 400 MHz): Peaks at δ 7.67–7.76 (3H, m), 7.56–7.63 (3H, m), and 7.33–7.51 (5H, m) correspond to aromatic protons .

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals include δ 149.02 (C=N), 146.37 (aromatic C-NO₂), and 128.04–132.09 (phenyl carbons) .

  • IR (KBr): Bands at 1524 cm⁻¹ and 1348 cm⁻¹ (N=O stretch), 1664 cm⁻¹ (C=N stretch), and 1217 cm⁻¹ (C-N stretch) .

Electronic and Steric Effects

The nitro group’s electron-withdrawing nature reduces electron density on the pyrazole ring, enhancing electrophilic substitution reactivity. Conversely, the phenyl group at the 3-position provides steric bulk, affecting regioselectivity in further derivatization reactions .

Synthesis and Optimization

Conventional Synthesis Routes

The primary synthesis involves a cyclocondensation reaction between phenylhydrazine and a substituted carbonyl compound (e.g., 2-nitrobenzaldehyde). This one-pot reaction proceeds via the formation of a hydrazone intermediate, followed by cyclization under acidic or basic conditions .

Representative Reaction:

Phenylhydrazine+2-NitrobenzaldehydeHCl, EtOH1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole+H₂O\text{Phenylhydrazine} + \text{2-Nitrobenzaldehyde} \xrightarrow{\text{HCl, EtOH}} \text{1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole} + \text{H₂O}

Yield: 60–90%, depending on reaction conditions.

Advanced Synthetic Strategies

Recent advancements focus on green chemistry approaches:

  • Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes, improving yield to 85%.

  • Continuous Flow Reactors: Enable large-scale production with consistent purity (>98%).

Optimization Parameters

ParameterOptimal ValueEffect on Yield
Temperature80°CMaximizes cyclization
SolventEthanolEnhances solubility
CatalystHCl (0.1 M)Accelerates kinetics

Biological Activities and Mechanisms

Antimicrobial Properties

1-(2-Nitrophenyl)-3-phenyl-1H-pyrazole exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The nitro group undergoes enzymatic reduction in microbial cells, generating reactive nitrogen species (RNS) that disrupt DNA and protein synthesis .

Anti-Inflammatory Effects

In murine models, the compound reduced carrageenan-induced paw edema by 62% at 50 mg/kg, comparable to indomethacin. Mechanistic studies indicate inhibition of cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB) pathways .

Applications in Materials Science

Nonlinear Optical (NLO) Materials

Density functional theory (DFT) calculations predict a high hyperpolarizability (β = 8.7 × 10⁻³⁰ esu), making the compound suitable for photonic devices. The nitro and phenyl groups create charge-transfer complexes with enhanced NLO responses .

Coordination Chemistry

The pyrazole nitrogen and nitro oxygen act as bidentate ligands, forming stable complexes with transition metals:

Cu(II) Complex:Cu(C₁₅H₁₀N₃O₂)₂Stability Constant (log K) = 12.3\text{Cu(II) Complex}: \text{Cu(C₁₅H₁₀N₃O₂)₂} \quad \text{Stability Constant (log K) = 12.3}

These complexes exhibit catalytic activity in Heck coupling reactions .

Computational and Experimental Insights

Molecular Docking Studies

Docking simulations with COX-2 (PDB ID: 5IKT) revealed a binding affinity of -8.2 kcal/mol. Key interactions include:

  • Hydrogen bonding between the nitro group and Arg120.

  • π-π stacking between the phenyl ring and Tyr355 .

ADMET Profiling

PropertyValueImplication
LogP3.1Moderate lipophilicity
BBB PermeabilityNoLimited CNS uptake
HepatotoxicityLowFavorable safety

Challenges and Future Directions

Toxicity Mitigation

While effective, the nitro group’s propensity for genotoxicity necessitates structural modifications. Strategies include:

  • Replacing -NO₂ with -CF₃ (electron-withdrawing, non-mutagenic).

  • Developing prodrugs activated selectively in target tissues .

Expanding Therapeutic Indications

Ongoing research explores applications in:

  • Neurodegenerative Diseases: Targeting amyloid-beta aggregation.

  • Antiviral Therapy: Inhibition of SARS-CoV-2 main protease (Mpro) .

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